molecular formula C8H6N2 B1217170 1,7-Naphthyridine CAS No. 253-69-0

1,7-Naphthyridine

Cat. No. B1217170
CAS RN: 253-69-0
M. Wt: 130.15 g/mol
InChI Key: MXBVNILGVJVVMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,7-Naphthyridine can be synthesized through several methods. One approach involves the reduction of 8-chloro-1,7-naphthyridine over palladium-carbon to produce 1,7-naphthyridine. Other methods include the reaction of 3-aminopyridine 1-oxide with glycerol in the presence of Sulfo-mix, ferrous sulfate, and boric acid to synthesize derivatives like 1,5-Naphthyridine 1-oxide (Takeuchi & Hamada, 1976). Additionally, benzo[f]-1,7-naphthyridines have been synthesized from 3-nitrolepidine through a series of reactions involving monobromination, oxidation, and cyclization (Baumgarten et al., 1981).

Molecular Structure Analysis

The molecular structure of 1,7-naphthyridines features a two-ring system with nitrogen atoms at the 1 and 7 positions. This structure allows for various chemical modifications and plays a crucial role in the compound's reactivity and properties. The molecular structure and electronic distribution make 1,7-naphthyridine a versatile scaffold for further chemical modifications and applications in materials science and as ligands in coordination chemistry.

Chemical Reactions and Properties

1,7-Naphthyridine undergoes a variety of chemical reactions, including phenylation and methylation, which allow for the synthesis of monophenylated and methylated derivatives, respectively. These reactions are facilitated by the presence of nitrogen atoms in the naphthyridine ring, which can act as sites for nucleophilic attack. The Reissert reaction of 1,7-naphthyridine with benzoyl chloride and potassium cyanide affords the normal Reissert compound, showcasing the compound's versatility in synthetic chemistry (Takeuchi & Hamada, 1976).

Scientific Research Applications

Medicinal Chemistry

Naphthyridine derivatives, including 1,5-naphthyridines and 1,8-naphthyridines, have significant importance in the field of medicinal chemistry . They exhibit a great variety of biological activities .

Method of Application

The synthesis of these compounds involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Results or Outcomes

These compounds have shown a wide variety of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They find application in the treatment of cardiovascular, central nervous system, and hormonal diseases .

Anticancer Properties

1,6-naphthyridines, another derivative, have shown a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Method of Application

The synthesis of these compounds involves various strategies, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Results or Outcomes

Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections . Many more are under clinical investigations .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1,7-Naphthyridine . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The synthesis of 1,7-Naphthyridine and its derivatives has been a topic of interest due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,7-Naphthyridines .

properties

IUPAC Name

1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBVNILGVJVVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179944
Record name 1,7-Naphthyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridine

CAS RN

253-69-0
Record name 1,7-Naphthyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Naphthyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Naphthyridine
Source EPA DSSTox
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Record name 1,7-naphthyridine
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Record name 1,7-NAPHTHYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
923
Citations
H Natsugari, Y Ikeura, I Kamo, T Ishimaru… - Journal of medicinal …, 1999 - ACS Publications
Cyclic analogues of N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide (1) having a 6−9-membered ring (6−9) were …
Number of citations: 117 pubs.acs.org
T Ukita, Y Nakamura, A Kubo, Y Yamamoto… - Bioorganic & medicinal …, 2003 - Elsevier
Novel 1,7- and 2,7-naphthyridine derivatives, designed by the introduction of nitrogen atom into the phenyl ring of previously reported 4-aryl-1-isoquinolinone derivatives, were …
Number of citations: 47 www.sciencedirect.com
L Wortmann, N Bräuer, SJ Holton… - Journal of Medicinal …, 2021 - ACS Publications
PIP4K2A is an insufficiently studied type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P 2 ). …
Number of citations: 11 pubs.acs.org
W Lumeras, L Vidal, B Vidal, C Balagué… - Journal of medicinal …, 2011 - ACS Publications
The design, synthesis, and ability to inhibit p38α MAP kinase by a novel series of naphthyridine N-oxides will be described. Some of these compounds showed a significant reduction in …
Number of citations: 25 pubs.acs.org
I TAKEUCHI, Y HAMADA - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
The skraup reaction of 3-aminopyridine 1-oxide has been considered to effect cyclization at 4-position because of the electron-donating nature of the N-oxide group and the formation of …
Number of citations: 30 www.jstage.jst.go.jp
X Jiang, GT Lee, EB Villhauer, K Prasad… - … Process Research & …, 2010 - ACS Publications
A six-step synthesis of a 4-[8-(3-fluorophenyl)[1,7]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid with an overall yield of 27% starting from 2-cyano-3-methylpyridine, cyclohexane-1…
Number of citations: 21 pubs.acs.org
Y Ikeura, T Doi, A Fujishima, H Natsugari - Chemical Communications, 1998 - pubs.rsc.org
A new and highly potent NK1 antagonist, (aR,9R)-3 [(aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1,4]diazocino[2,1-g][1,7]…
Number of citations: 24 pubs.rsc.org
S Rádl, P Hradil - Collection of Czechoslovak chemical …, 1991 - cccc.uochb.cas.cz
Reaction of substituted 2-aminopyridines IIIa, IIIb, IIIe, and IIIf with ethyl ethoxymethylene malonate provided corresponding pyridylaminomethylenemalonates Va-Vd, respectively. …
Number of citations: 12 cccc.uochb.cas.cz
LK Gavrin, N Green, Y Hu, K Janz, N Kaila… - Bioorganic & medicinal …, 2005 - Elsevier
The synthesis and structure–activity studies of a series of 6-substituted-4-anilino-[1,7]-naphthyridine-3-carbonitriles as inhibitors of Tpl2 kinase are described. The early exploratory work …
Number of citations: 62 www.sciencedirect.com
AL Shatsauskas, ER Saibulina, YV Gatilov… - Chemistry of …, 2019 - Springer
Reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine in alkylation, oxidation, and electrophilic substitution reactions has been studied. The reaction of 2-methyl-6-phenylbenzo[c][1,…
Number of citations: 9 link.springer.com

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